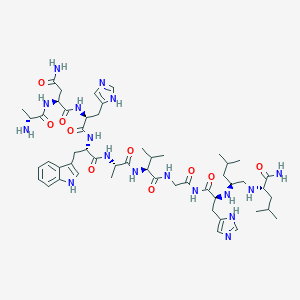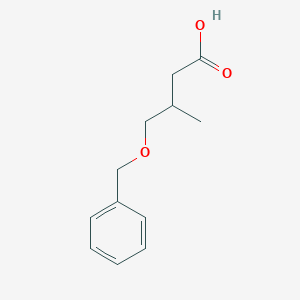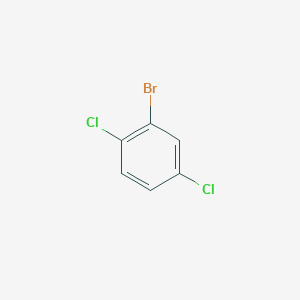
2'-TFA-NH-dA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its ability to seamlessly integrate into nucleic acids and DNA chains, making it an invaluable tool in the study and research of DNA-related disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-TFA-NH-dA typically involves the trifluoroacetylation of 2’-deoxyadenosine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxyadenosine are protected using suitable protecting groups.
Trifluoroacetylation: The protected 2’-deoxyadenosine is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine.
Deprotection: The protecting groups are removed to yield 2’-TFA-NH-dA.
Industrial Production Methods: In an industrial setting, the production of 2’-TFA-NH-dA involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high purity of the final product .
化学反応の分析
Types of Reactions: 2’-TFA-NH-dA undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamido group can be substituted under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the trifluoroacetamido group.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of 2’-TFA-NH-dA yields 2’-deoxyadenosine .
科学的研究の応用
2’-TFA-NH-dA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified nucleic acids and as a building block for various biochemical studies.
Biology: The compound is employed in the study of DNA replication, repair, and transcription processes.
Medicine: It is used in the development of diagnostic tools and therapeutic agents for DNA-related diseases.
Industry: The compound is utilized in the production of nucleic acid-based products and as a research reagent in various industrial applications
作用機序
2’-TFA-NH-dA exerts its effects by integrating into nucleic acids and DNA chains. This integration can influence various molecular pathways, including DNA replication and repair mechanisms. The trifluoroacetamido group enhances the compound’s stability and facilitates its incorporation into DNA, making it a valuable tool for studying DNA-related processes.
類似化合物との比較
2’-deoxyadenosine: The parent compound without the trifluoroacetamido group.
2’-deoxy-2’-fluoro-adenosine: A similar compound with a fluorine atom instead of the trifluoroacetamido group.
Uniqueness: 2’-TFA-NH-dA is unique due to its trifluoroacetamido group, which enhances its stability and facilitates its incorporation into DNA. This makes it particularly useful for studying DNA-related processes and developing diagnostic and therapeutic tools .
特性
IUPAC Name |
N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6O4/c13-12(14,15)11(24)20-5-7(23)4(1-22)25-10(5)21-3-19-6-8(16)17-2-18-9(6)21/h2-5,7,10,22-23H,1H2,(H,20,24)(H2,16,17,18)/t4-,5-,7-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGXFRFYBJGYGA-QYYRPYCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)





